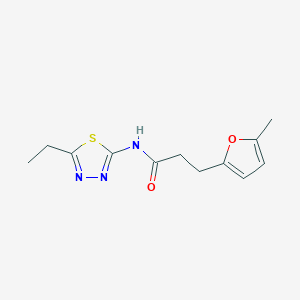

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide

CAS No.: 833434-50-7

Cat. No.: VC6015677

Molecular Formula: C12H15N3O2S

Molecular Weight: 265.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 833434-50-7 |

|---|---|

| Molecular Formula | C12H15N3O2S |

| Molecular Weight | 265.33 |

| IUPAC Name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide |

| Standard InChI | InChI=1S/C12H15N3O2S/c1-3-11-14-15-12(18-11)13-10(16)7-6-9-5-4-8(2)17-9/h4-5H,3,6-7H2,1-2H3,(H,13,15,16) |

| Standard InChI Key | KCOBRWKUEOSGAB-UHFFFAOYSA-N |

| SMILES | CCC1=NN=C(S1)NC(=O)CCC2=CC=C(O2)C |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide, reflects its dual heterocyclic architecture. The thiadiazole ring (a five-membered ring containing two nitrogen atoms and one sulfur atom) is substituted with an ethyl group at position 5, while the furan ring (a five-membered oxygen-containing ring) is substituted with a methyl group at position 5. These substituents influence the compound’s electronic and steric properties, which are critical for its reactivity and interactions with biological targets.

Synthesis and Manufacturing

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide involves a multi-step process that integrates precursor preparation, coupling, and amide bond formation.

Key Synthesis Steps

-

Thiadiazole Precursor Synthesis:

The 5-ethyl-1,3,4-thiadiazol-2-amine precursor is typically synthesized via cyclization reactions using thiosemicarbazide derivatives and ethylating agents. -

Furan Derivative Preparation:

5-Methylfuran-2-carboxylic acid or its ester is functionalized to generate the propanamide side chain. -

Coupling and Amidation:

The thiadiazole amine reacts with the activated furan-containing carboxylic acid (e.g., via acyl chloride or carbodiimide-mediated coupling) to form the final amide bond.

Table 1: Comparative Synthesis Strategies for Thiadiazole-Based Amides

Biological Activities and Mechanisms

Preliminary studies highlight the compound’s potential as an antimicrobial and antifungal agent, likely due to its ability to disrupt microbial cell membranes or inhibit essential enzymes.

Antimicrobial Activity

The thiadiazole moiety is known to interfere with bacterial DNA gyrase and topoisomerase IV, while the furan ring may enhance penetration through lipid bilayers. In comparative assays, derivatives with electron-withdrawing groups (e.g., chloro-substituted aromatics) exhibit enhanced activity, as seen in 2-(3-chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide (MIC = 4 µg/mL against S. aureus) .

Applications in Pharmaceuticals and Materials Science

Pharmaceutical Development

The compound’s dual heterocyclic structure positions it as a candidate for:

-

Antimicrobial Drug Leads: Structural optimization could improve potency and reduce toxicity.

-

Anticancer Agents: Thiadiazoles are known to inhibit carbonic anhydrase IX, a target in hypoxic tumors.

Materials Science Applications

-

Polymer Synthesis: The rigid thiadiazole core could serve as a building block for high-performance polymers.

-

Supramolecular Chemistry: Hydrogen-bonding motifs in the amide and heterocyclic groups may enable self-assembly into functional materials.

Comparative Analysis with Structural Analogues

Table 2: Structural and Bioactivity Comparison of Thiadiazol-2-yl Amides

| Compound | Molecular Weight | logP | Key Bioactivity |

|---|---|---|---|

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-(5-methylfuran-2-yl)propanamide | 265.33 | ~3.5 | Antimicrobial, Antifungal |

| 2-(3-Chlorophenoxy)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)propanamide | 311.79 | 3.75 | Enhanced antibacterial |

| N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3,5-dimethylbenzamide | 261.34 | 3.56 | Moderate antifungal |

Future Research Directions

-

Mechanistic Studies: Elucidate the precise molecular targets of the compound using X-ray crystallography or computational docking.

-

In Vivo Toxicology: Assess acute and chronic toxicity profiles in animal models.

-

Structural Optimization: Explore substitutions on the furan and thiadiazole rings to enhance bioavailability and selectivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume